molecular formula C17H18ClFN4O B2684653 2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide CAS No. 1448134-81-3

2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide

Cat. No. B2684653
CAS RN: 1448134-81-3
M. Wt: 348.81
InChI Key: ZREJKEHIRWDBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide is a chemical compound that has been developed for scientific research purposes. It is also known as PF-06463922 and is classified as a potent and selective inhibitor of the receptor tyrosine kinase, ROS1.

Scientific Research Applications

Synthesis and Bioactivity

A foundational aspect of research on compounds related to "2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide" involves the synthesis and evaluation of bioactive derivatives. For example, studies have focused on the development of 2-benzoyl pyrimidine derivatives as potential fungicidal agents. These compounds, including those with modifications on the pyrimidine and benzoyl groups, demonstrate varied biological activities, highlighting the importance of specific substituents in determining their efficacy against certain fungal pathogens (Q. Lü et al., 2015).

Material Science Applications

In material science, derivatives of the given compound have been explored for their potential in creating new polymers with desirable properties. For instance, aromatic diamine monomers containing pyridine and fluorine have been synthesized and used to produce polyimides. These materials exhibit excellent solubility in common solvents, high glass-transition temperatures, and remarkable thermal stability, making them suitable for advanced applications in electronics and coatings (Shujiang Zhang et al., 2007).

Drug Discovery and Pharmacological Research

In the realm of pharmacology, compounds structurally related to "2-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-6-fluorobenzamide" have been synthesized and evaluated for their potential as inhibitors of TNF-α production, a key factor in inflammatory processes. Although some derivatives showed moderate activity, their exploration provides valuable insights into the design of new anti-inflammatory drugs (X. Collin et al., 1999).

Advanced Imaging and Diagnostics

In medical imaging, specific derivatives have been investigated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), offering a promising avenue for the study of neurodegenerative disorders through positron emission tomography (PET). Such compounds, upon radiolabeling, could potentially serve as valuable tools for the non-invasive exploration of PBR expression in various pathologies (C. Fookes et al., 2008).

Chemical Synthesis and Catalysis

Research has also delved into the synthesis of novel compounds through integrated flow and microwave approaches, leading to broad-spectrum protein kinase inhibitors. These methodologies facilitate the efficient creation of derivatives with potential therapeutic applications, highlighting the compound's relevance in the development of new cancer treatments (C. Russell et al., 2015).

properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREJKEHIRWDBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide

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